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Compound of Interest

Compound Name: Pyrimidine-4-carbaldehyde

Cat. No.: B152824 Get Quote

Foreword for the Research Community: The structural elucidation of heterocyclic compounds is

a cornerstone of modern drug discovery and materials science. Pyrimidine-4-carbaldehyde, a

key building block, presents a unique spectroscopic fingerprint essential for its unambiguous

identification and for monitoring its transformations in complex chemical environments. This

guide, designed for researchers, scientists, and drug development professionals, provides a

comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of pyrimidine-4-carbaldehyde. It is structured to offer not just raw

data, but a deeper understanding of the underlying principles and experimental considerations

that a senior application scientist would employ in the field.

Molecular Structure and Its Spectroscopic
Implications
Pyrimidine-4-carbaldehyde (C₅H₄N₂O) is an aromatic aldehyde where the formyl group is

attached to the 4-position of a pyrimidine ring. This arrangement of a π-deficient diazine ring

directly conjugated with a carbonyl group dictates the electronic environment of the molecule

and, consequently, its interaction with various spectroscopic probes. Understanding this

structure is paramount to interpreting the resulting spectra.

Caption: Molecular structure of Pyrimidine-4-carbaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For pyrimidine-4-carbaldehyde, both ¹H and ¹³C NMR provide critical

information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of pyrimidine-4-carbaldehyde is characterized by distinct signals for

the aldehydic proton and the three aromatic protons on the pyrimidine ring. The electron-

withdrawing nature of the two nitrogen atoms and the carbonyl group significantly deshields

these protons, causing them to resonate at high chemical shifts (downfield).

Experimental Protocol: ¹H NMR Sample Preparation

Analyte Preparation: Accurately weigh approximately 5-10 mg of pyrimidine-4-
carbaldehyde.

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the

chemical shifts. For this guide, we will reference data obtained in CDCl₃.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry NMR tube.

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a

homogeneous solution.

Analysis: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of

300 MHz or higher for better resolution.

Data Summary: ¹H NMR of Pyrimidine-4-carbaldehyde
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-aldehyde ~10.2 singlet -

H2 ~9.5 singlet -

H6 ~9.2 doublet ~5.0

H5 ~8.1 doublet ~5.0

Interpretation and Insights:

Aldehydic Proton (H-aldehyde): The singlet at ~10.2 ppm is highly characteristic of an

aldehydic proton and is significantly downfield due to the electron-withdrawing nature of the

adjacent carbonyl group and the aromatic ring.

H2 Proton: The proton at the 2-position is the most deshielded of the ring protons, appearing

as a singlet around 9.5 ppm. Its proximity to both ring nitrogens results in a strong downfield

shift.

H6 and H5 Protons: These two protons form a coupled system, appearing as doublets. H6 is

adjacent to a nitrogen atom, leading to a more downfield shift (~9.2 ppm) compared to H5

(~8.1 ppm). The coupling constant of approximately 5.0 Hz is typical for ortho-coupling in

such a six-membered heterocyclic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the electronic

environment of each carbon atom in the molecule.

Data Summary: ¹³C NMR of Pyrimidine-4-carbaldehyde
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Carbon Assignment Chemical Shift (δ, ppm)

C=O (aldehyde) ~193

C4 ~160

C2 ~159

C6 ~158

C5 ~122

Interpretation and Insights:

Carbonyl Carbon (C=O): The signal at ~193 ppm is characteristic of an aldehyde carbonyl

carbon, which is highly deshielded.

Ring Carbons (C2, C4, C6): These carbons are significantly deshielded due to their direct

attachment to or proximity to the electronegative nitrogen atoms, with chemical shifts in the

range of 158-160 ppm.

C5 Carbon: This carbon is the most shielded of the ring carbons, appearing at ~122 ppm, as

it is not directly bonded to a nitrogen atom.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information

about the functional groups present.

Experimental Protocol: IR Spectroscopy (ATR)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Background Scan: Record a background spectrum to subtract atmospheric and instrumental

interferences.
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Sample Application: Place a small amount of pyrimidine-4-carbaldehyde directly onto the

ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Summary: Key IR Absorptions for Pyrimidine-4-carbaldehyde

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3050 C-H stretch (aromatic) Medium

~2850, ~2750 C-H stretch (aldehyde) Weak

~1710 C=O stretch (carbonyl) Strong

~1580-1400 C=C and C=N stretches Medium

~1200 C-H in-plane bend Medium

~850 C-H out-of-plane bend Strong

Interpretation and Insights:

Carbonyl Stretch (C=O): The strong absorption at ~1710 cm⁻¹ is a definitive indicator of the

carbonyl group. Its position is influenced by conjugation with the pyrimidine ring.

Aldehyde C-H Stretch: The pair of weak bands around 2850 and 2750 cm⁻¹ (Fermi doublet)

is highly characteristic of the C-H bond in an aldehyde.

Aromatic Stretches: The C-H stretching of the aromatic ring appears above 3000 cm⁻¹, while

the C=C and C=N ring stretching vibrations are observed in the 1580-1400 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography.

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: Detect the ions to generate the mass spectrum.

Data Summary: Key Fragments in the Mass Spectrum of Pyrimidine-4-carbaldehyde

m/z Proposed Fragment Relative Intensity

108 [M]⁺˙ High

107 [M-H]⁺ High

80 [M-CO]⁺˙ Medium

53 [C₃H₃N]⁺˙ Medium

Interpretation and Insights:

Molecular Ion Peak ([M]⁺˙): The peak at m/z 108 corresponds to the molecular weight of

pyrimidine-4-carbaldehyde, confirming its elemental composition.

[M-H]⁺ Peak: A prominent peak at m/z 107 results from the loss of the aldehydic hydrogen

atom.

[M-CO]⁺˙ Peak: The loss of a neutral carbon monoxide molecule from the molecular ion

gives rise to a fragment at m/z 80, which corresponds to the pyrimidine radical cation.

Further Fragmentation: The pyrimidine ring can further fragment, leading to characteristic

peaks such as m/z 53.
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Caption: Proposed fragmentation pathway for Pyrimidine-4-carbaldehyde in EI-MS.

Conclusion
The spectroscopic data of pyrimidine-4-carbaldehyde provides a detailed and consistent

picture of its molecular structure. The combination of NMR, IR, and mass spectrometry allows

for its unambiguous identification and provides a foundation for understanding its reactivity and

potential applications. Each technique offers a unique and complementary perspective, and a

comprehensive analysis requires the integration of data from all three. This guide serves as a

foundational reference for researchers working with this important heterocyclic building block.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of Pyrimidine-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152824#spectroscopic-data-of-pyrimidine-4-
carbaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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